
3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, hydrazide is a chemical compound with a complex structure that includes a quinazoline ring, a chloro substituent, and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinazoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acylation and Hydrazide Formation: The acetic acid moiety is introduced through acylation reactions, followed by the conversion of the resulting ester or acid to the hydrazide using hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, hydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, which are used as anticancer agents.
Hydrazide Derivatives: Compounds with hydrazide functional groups, such as isoniazid, which is used as an antitubercular agent.
Uniqueness
3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, hydrazide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
40889-46-1 |
|---|---|
分子式 |
C11H11ClN4O2 |
分子量 |
266.68 g/mol |
IUPAC名 |
2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c1-6-14-9-3-2-7(12)4-8(9)11(18)16(6)5-10(17)15-13/h2-4H,5,13H2,1H3,(H,15,17) |
InChIキー |
XEFXNPDPVHMLEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
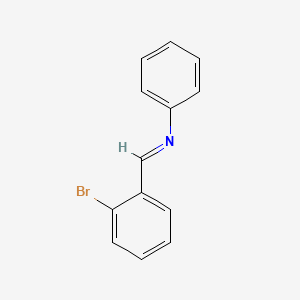

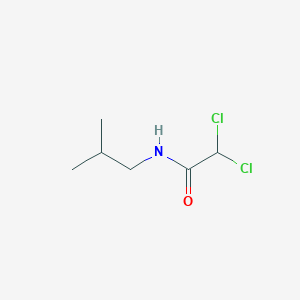
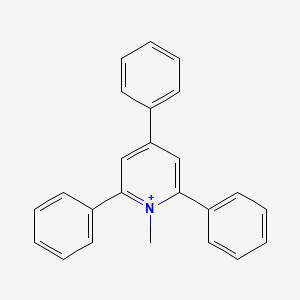

![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
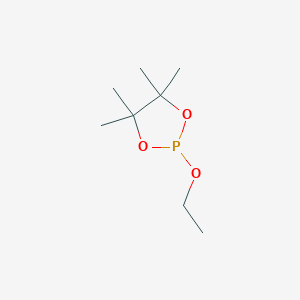
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
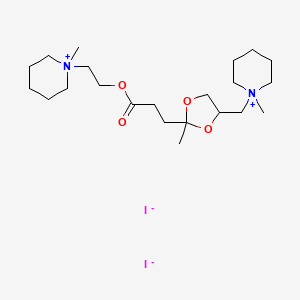
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
